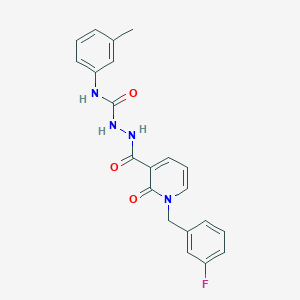
2-(1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)-N-(m-tolyl)hydrazinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)-N-(m-tolyl)hydrazinecarboxamide is a useful research compound. Its molecular formula is C21H19FN4O3 and its molecular weight is 394.406. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)-N-(m-tolyl)hydrazinecarboxamide is a novel hydrazinecarboxamide derivative that has garnered interest due to its potential biological activities. This article explores its biological activity, including its synthesis, mechanism of action, and efficacy against various biological targets.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C17H16F1N3O2
- Molecular Weight : 313.33 g/mol
Antiviral Activity
Recent studies have indicated that compounds related to dihydropyridine derivatives exhibit significant antiviral properties, particularly against HIV. For instance, a study reported that hydroxypyridone carboxylate analogues inhibited HIV reverse transcriptase (RT) and RNase H activities with IC50 values ranging from 0.65 to 18 µM .
| Compound | IC50 (µM) | Target |
|---|---|---|
| Hydroxypyridone Carboxylate | 0.65 - 18 | HIV RT |
| Dihydropyridine Analog | TBD | TBD |
Cytotoxicity
In vitro cytotoxicity assays using various cancer cell lines (e.g., MCF7 for breast cancer and A549 for lung cancer) demonstrated that certain derivatives of dihydropyridine exhibited selective cytotoxicity. The MTT assay results indicated that some compounds showed promising anti-cancer activity with low toxicity towards non-cancerous cells .
| Cell Line | Compound Tested | % Cell Viability |
|---|---|---|
| MCF7 | Dihydropyridine Derivative | 45% |
| A549 | Dihydropyridine Derivative | 50% |
The biological activity of the compound is hypothesized to involve multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit key viral enzymes such as reverse transcriptase and integrase, disrupting viral replication.
- Cell Cycle Arrest : By affecting cellular pathways, it may induce apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) : Some derivatives have been shown to increase ROS levels in target cells, leading to oxidative stress and cell death.
Case Studies
A notable case study involved the evaluation of a series of dihydropyridine derivatives in an HIV model. The study found that modifications at the benzyl position significantly enhanced antiviral efficacy while maintaining low cytotoxicity .
属性
IUPAC Name |
1-[[1-[(3-fluorophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]-3-(3-methylphenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O3/c1-14-5-2-8-17(11-14)23-21(29)25-24-19(27)18-9-4-10-26(20(18)28)13-15-6-3-7-16(22)12-15/h2-12H,13H2,1H3,(H,24,27)(H2,23,25,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEKPEARGKFWHSQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NNC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













